molecular formula C14H11BrN2S B5748442 2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile

2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile

Cat. No. B5748442
M. Wt: 319.22 g/mol
InChI Key: KTDCSCIKVSGLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of organic compounds known as thioethers and is widely used in the field of medicinal chemistry and drug discovery.

Mechanism of Action

The exact mechanism of action of 2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. Specifically, this compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Additionally, 2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile has been shown to inhibit the activity of certain signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying the mechanisms of inflammation and pain. Additionally, this compound has been shown to have antitumor activity, making it a useful tool for studying the mechanisms of cancer growth and development. However, one limitation of using 2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile in lab experiments is its relatively low yield and purity, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several potential future directions for research on 2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to elucidate the exact mechanisms of action of 2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile in inflammation and cancer. Finally, future research could focus on developing new drugs based on the structure of 2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile with improved potency and selectivity for specific targets.

Synthesis Methods

The synthesis of 2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 3-bromobenzyl chloride, which is then reacted with 6-methyl-2-pyridinecarbonitrile under basic conditions to form the desired product. The yield of this reaction is typically around 50%, and the purity of the product can be improved through further purification steps such as column chromatography.

Scientific Research Applications

2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. This compound has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammation. Additionally, 2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile has been shown to have antitumor activity, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2S/c1-10-5-6-12(8-16)14(17-10)18-9-11-3-2-4-13(15)7-11/h2-7H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDCSCIKVSGLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)SCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.